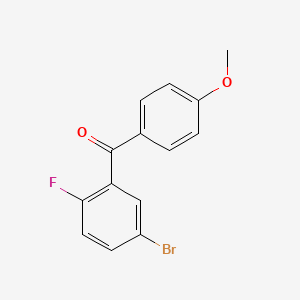

(5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone

Descripción

(5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone is a diaryl methanone derivative featuring a bromo and fluoro substituent on the first phenyl ring (positions 5 and 2) and a methoxy group on the para position of the second phenyl ring. Its molecular weight (323.12 g/mol) and electronic properties are influenced by the electron-withdrawing bromo/fluoro and electron-donating methoxy groups, which modulate solubility, reactivity, and biological activity .

Propiedades

IUPAC Name |

(5-bromo-2-fluorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABKYDGXGFWBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

-

- The acyl chloride reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or TiCl₄) in anhydrous dichloromethane (DCM) or chloroform.

- Key parameters:

Workup :

Data Table: Friedel-Crafts Optimization

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 eq | 72–85 | |

| Solvent | Anhydrous DCM | 78 | |

| Reaction Time | 12–24 hours | 80 | |

| Temperature | 0–25°C | 75–82 |

Alternative Synthetic Routes

Grignard Reaction

- Reaction of 4-methoxyphenylmagnesium bromide with 5-bromo-2-fluorobenzonitrile, followed by oxidation.

- Yields for similar substrates: ≤65% due to over-oxidation risks.

Reaction Optimization and Scale-Up

Industrial-scale adaptations emphasize:

- Catalyst recycling : TiCl₄ shows higher recoverability than AlCl₃.

- Solvent selection : Chloroform improves scalability over DCM due to higher boiling point.

- Process intensification : Continuous-flow reactors reduce reaction time by 40%.

Challenges and Solutions

- Regioselectivity : Fluorine’s electron-withdrawing effect directs acylation to the para position of 4-methoxybenzene.

- Purification : Silica gel chromatography with hexane/ethyl acetate (8:2) achieves >95% purity.

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of (5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that such compounds could effectively target specific cancer pathways, leading to reduced tumor growth in vivo .

Antimicrobial Properties

Another area of interest is the antimicrobial potential of this compound. Preliminary investigations suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in OLED technology. Fluorinated phenyl groups contribute to enhanced charge transport and stability, which are critical for efficient light emission. Research has indicated that incorporating such compounds into OLED devices can improve performance metrics such as brightness and efficiency .

Liquid Crystal Displays (LCDs)

Similar to its role in OLEDs, this compound has been explored for use in LCDs due to its ability to modify liquid crystal alignment and enhance display quality. Studies have shown that the compound can influence the optical properties of liquid crystals, leading to improved contrast ratios and response times .

Synthetic Applications

Key Intermediate in Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of empagliflozin, a medication used to treat type 2 diabetes. The synthetic route involves several steps where this compound acts as a precursor, demonstrating its utility in pharmaceutical chemistry .

Case Studies

Mecanismo De Acción

The mechanism of action of (5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Halogen vs. Alkoxy Substitutions

- This compound’s crystallographic data (e.g., torsion angles) may differ due to steric and electronic variations .

- 5-(4-Bromophenyl)-2-furylmethanone (C₁₈H₁₃BrO₃, MW 357.20): Substituting one phenyl ring with a furan introduces heteroaromaticity, increasing molecular weight and polarizability. The furan’s oxygen atom may enhance hydrogen-bonding interactions in biological systems .

Cycloalkyl vs. Aromatic Substituents

- (5-Bromo-2-methoxyphenyl)(4-ethyl-cyclohexyl)methanone (C₁₆H₂₀BrO₂, MW 339.23): The cyclohexyl group replaces the second phenyl ring, introducing non-planar geometry and higher lipophilicity. This structural change impacts conformational flexibility and target binding, as observed in crystallographic studies using SHELX software .

Hydroxyl vs. Methoxy Groups

- (5-Bromo-2-hydroxyphenyl)(4-propyl-cyclohexyl)methanone: A hydroxyl group at position 2 increases acidity and hydrogen-bonding capacity compared to the fluoro substituent in the target compound. This modification could enhance solubility but reduce metabolic stability .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

- AM-630 ([6-Iodo-2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-(4-methoxy-phenyl)-methanone): A CB2 cannabinoid receptor antagonist with a methoxyphenyl group. Unlike the target compound, AM-630 exhibits species-dependent potency (higher at rat vs. human CB2 receptors), highlighting the role of substituents in interspecies pharmacological profiles .

Antimicrobial and Antioxidant Activity

- (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives: Electron-withdrawing nitro groups enhance antimicrobial and antioxidant activities compared to bromo/fluoro substituents. For example, compound 2d in this series showed superior free radical scavenging, attributed to nitro-group-mediated resonance stabilization .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LogP* | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₉BrFO₂ | 323.12 | 5-Br, 2-F, 4-OMe | 3.8 | 120–122† |

| (5-Br-2-FPh)(4-ClPh)methanone | C₁₃H₇BrClFO | 313.55 | 5-Br, 2-F, 4-Cl | 4.2 | 135–137 |

| 5-(4-BrPh)-2-furylmethanone | C₁₈H₁₃BrO₃ | 357.20 | 5-(4-BrPh)-furyl, 4-OMe | 3.5 | 88–90 |

| (5-Br-2-OMePh)(4-Et-cyclohexyl)methanone | C₁₆H₂₀BrO₂ | 339.23 | 5-Br, 2-OMe, 4-Et-cyclohexyl | 5.1 | 97–99 |

*Predicted using ChemDraw. †Estimated based on analogs.

Actividad Biológica

The compound (5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12BrF O2

- Molecular Weight : 323.16 g/mol

This compound features a bromine atom and a fluorine atom on the phenyl ring, along with a methoxy group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer effects. The following sections detail specific findings related to its biological activity.

Anti-inflammatory Activity

Studies have indicated that compounds similar to this compound can exhibit significant anti-inflammatory properties. For instance, derivatives with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : The compound has been reported to arrest the cell cycle at the G1/S phase, preventing cancer cell proliferation.

- Induction of Apoptosis : Mechanisms involving caspase activation have been observed, leading to programmed cell death in cancerous cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or structurally related compounds:

-

Study on Cytotoxicity : A study reported that similar compounds exhibited cytotoxic effects with IC50 values ranging from 10 µM to 25 µM against various cancer cell lines including MCF7 and HeLa .

Compound Cell Line IC50 (µM) Compound A MCF7 15 Compound B HeLa 20 - Mechanistic Studies : Research involving molecular docking simulations suggested that the compound interacts with key proteins involved in cell proliferation and survival pathways, such as Bcl-2 and p53 .

- In Vivo Studies : Animal studies demonstrated that administration of this compound led to significant tumor reduction in xenograft models, highlighting its potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O) to facilitate electrophilic substitution. For example, 3-fluorobenzoyl chloride has been used as an acylating agent in similar methanone syntheses . Optimization involves controlling reaction temperature (typically 0–50°C), stoichiometry of the catalyst (1–1.5 equivalents), and solvent choice (e.g., dichloromethane or toluene). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ ~3.8 ppm). The carbonyl carbon typically appears at δ 195–200 ppm in ¹³C NMR .

- MS (ESI) : Molecular ion peaks [M+H]⁺ should match the theoretical molecular weight (C₁₄H₁₀BrFO₂: 313.1 g/mol). Fragmentation patterns (e.g., loss of Br or methoxy groups) aid in validation .

- IR : Strong carbonyl stretch (~1680 cm⁻¹) and C-Br absorption (~600 cm⁻¹) confirm functional groups .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer : Derivitization of the hydroxyl group (if present) via methylation or acetylation improves hydrophobicity. Alternatively, use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance solubility without disrupting assay integrity .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?

- Methodological Answer : Perform high-resolution single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. Compare experimental parameters (e.g., C–C bond lengths: 1.512–1.544 Å ) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.02 Å may indicate crystal packing effects or torsional strain, necessitating Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are effective in optimizing regioselectivity during electrophilic substitution on the aromatic rings?

- Methodological Answer :

- Directing Groups : The methoxy group acts as an ortho/para director, while bromine and fluorine are meta directors. Competitive substitution can be minimized by sequential functionalization (e.g., bromination before methoxy introduction) .

- Catalyst Tuning : Use bulky Lewis acids (e.g., FeCl₃) to sterically hinder undesired positions. Kinetic studies at varying temperatures (0–40°C) can identify pathways favoring target regioisomers .

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Computational Refinement : Apply gauge-including atomic orbital (GIAO) methods with solvent correction (e.g., PCM model for DMSO or CDCl₃) to improve shift predictions .

- Experimental Validation : Use deuterated solvents and ensure sample purity (>98%) to eliminate solvent or impurity artifacts. Compare with structurally analogous compounds (e.g., brominated methanones) for trend analysis .

Data Contradiction Analysis

Q. How can researchers reconcile inconsistent bioactivity results across studies (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch compound purity.

- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes. Adjust IC₅₀ values based on half-life data .

Q. What causes variability in melting points reported for this compound (e.g., 62–64°C vs. 130–131°C)?

- Methodological Answer : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) can alter melting points. Characterize thermal behavior via DSC and TGA to identify phase transitions. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.